molecular formula C15H17N5 B5768611 4-(2-pyridinyl)-N-(3-pyridinylmethylene)-1-piperazinamine

4-(2-pyridinyl)-N-(3-pyridinylmethylene)-1-piperazinamine

Cat. No. B5768611
M. Wt: 267.33 g/mol
InChI Key: OHWQCBSGKFBUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyridinyl)-N-(3-pyridinylmethylene)-1-piperazinamine is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-pyridyl)-3-(pyridin-3-ylmethylene)-1,4-diazabicyclo[3.2.2]nonane or PDP. It is a piperazine derivative that has two pyridine rings attached to it.

Mechanism of Action

The mechanism of action of PDP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects:
PDP has been shown to have a low toxicity profile in vitro. It has also been shown to have good stability under physiological conditions. PDP has been shown to have good solubility in water, making it easy to administer in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of PDP is its potential applications in various fields of scientific research. It has shown promising results in vitro, making it a potential candidate for further studies in vivo. However, one of the limitations of PDP is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of PDP. One of the areas of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the efficacy of PDP in vivo and its potential side effects. PDP may also have potential applications in the treatment of inflammatory diseases and as an anti-microbial agent. Further studies are needed to determine the full extent of its therapeutic potential.

Synthesis Methods

The synthesis of PDP involves the reaction of 2-pyridinecarboxaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic acid. The product obtained is then treated with piperazine to give PDP. This method is efficient and yields high purity PDP.

Scientific Research Applications

PDP has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. PDP has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for the treatment of inflammatory diseases. PDP has also been studied for its anti-microbial properties, particularly against gram-positive bacteria.

properties

IUPAC Name

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-7-17-15(5-1)19-8-10-20(11-9-19)18-13-14-4-3-6-16-12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWQCBSGKFBUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

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